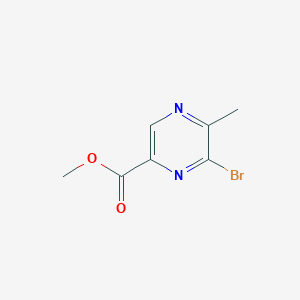

Methyl 6-bromo-5-methylpyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

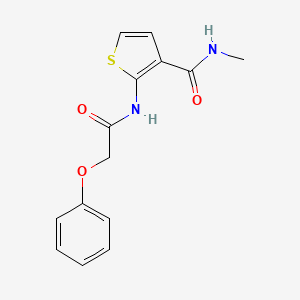

“Methyl 6-bromo-5-methylpyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1166827-91-3 . It has a molecular weight of 231.05 and a linear formula of C7H7BrN2O2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-bromo-5-methylpyrazine-2-carboxylate has been a subject of interest in various chemical synthesis studies. Madhusudhan et al. (2009) describe an efficient synthesis of 2-bromo-5-methyl pyrazine, involving the conversion of 5-methylpyrazine-2-carboxylic acid to the corresponding amide followed by a series of reactions (Madhusudhan, Vysabhattar, Reddy, & Narayana, 2009). Additionally, Charbonnière et al. (2001) discuss the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid, starting from the pivotal 5′-methyl-6-bromo-2,2′-bipyridine block, demonstrating its potential in creating tridentate ligands for lanthanide(III) cations complexation (Charbonnière, Weibel, & Ziessel, 2001).

Biocatalysis and Pharmaceutical Intermediates

A significant application of this compound is its role as a pharmaceutical intermediate. Gu et al. (2020) highlight its use in the production of hypoglycemic agents and lipid-lowering drugs, describing a whole-cell biocatalysis process for synthesizing 5-methylpyrazine-2-carboxylic acid from 2, 5-dimethylpyrazine (Gu, Yuan, Lv, Li, Cong, Li, Du, & Liu, 2020).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid, showcasing the potential of this compound in electrochemical applications (Feng, Huang, Liu, & Wang, 2010).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315-H319-H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Mechanism of Action

Target of Action

The primary targets of Methyl 6-bromo-5-methylpyrazine-2-carboxylate are currently unknown. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound

Mode of Action

As a pyrazine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . .

Biochemical Pathways

Pyrazine derivatives have been implicated in various biochemical pathways, but further studies are needed to determine the specific pathways affected by this compound .

Pharmacokinetics

It has been suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.9 , which could influence its distribution and bioavailability. Further pharmacokinetic studies are needed to confirm these properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound. Given its structural similarity to other pyrazine derivatives, it may have potential biological activity, but this needs to be confirmed through experimental studies .

Properties

IUPAC Name |

methyl 6-bromo-5-methylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPBBQPUHKINGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2435201.png)

![2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2435205.png)

![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2435210.png)

![N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2435211.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride](/img/structure/B2435212.png)

![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2435214.png)

![2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2435222.png)